Miravirsen sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

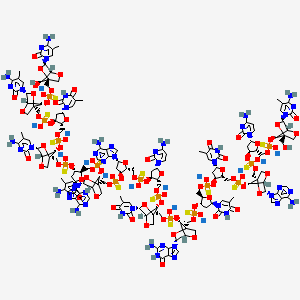

Miravirsen sodium salt is a novel therapeutic compound designed to target the liver-specific microRNA-122 (miR-122). It is a 15-nucleotide locked nucleic acid-modified phosphorothioate antisense oligonucleotide. This compound has shown significant antiviral activity against hepatitis C virus (HCV) by inhibiting the biogenesis of miR-122, which is crucial for the stability and propagation of HCV .

Preparation Methods

Synthetic Routes and Reaction Conditions

Miravirsen sodium salt is synthesized through a series of chemical reactions involving the incorporation of locked nucleic acids (LNAs) and phosphorothioate modifications. The synthesis involves the following steps:

Nucleotide Synthesis: The individual nucleotides are synthesized with specific modifications, including the addition of a methylene bridge between the 2’ oxygen and the 4’ carbon atoms to create the locked nucleic acid structure.

Oligonucleotide Assembly: The modified nucleotides are then assembled into a 15-nucleotide sequence using solid-phase synthesis techniques.

Phosphorothioate Modification: The phosphate backbone of the oligonucleotide is modified to include sulfur atoms, enhancing the stability and binding affinity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated solid-phase synthesizers. The process includes rigorous purification steps to ensure high purity and consistency of the final product. The compound is typically produced as a white to off-white solid and stored under nitrogen to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Miravirsen sodium salt primarily undergoes substitution reactions due to the presence of the phosphorothioate backbone. These reactions involve the replacement of oxygen atoms with sulfur atoms, enhancing the stability and binding affinity of the compound.

Common Reagents and Conditions

The synthesis of this compound involves the use of various reagents, including:

Phosphoramidites: Used in the solid-phase synthesis of the oligonucleotide sequence.

Sulfurizing Agents: Employed to introduce sulfur atoms into the phosphate backbone.

Protecting Groups: Utilized to protect reactive groups during the synthesis process.

Major Products Formed

The major product formed from these reactions is the 15-nucleotide locked nucleic acid-modified phosphorothioate antisense oligonucleotide, which is the active form of this compound .

Scientific Research Applications

Miravirsen sodium salt has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying the synthesis and properties of locked nucleic acids and phosphorothioate oligonucleotides.

Biology: Employed in research to understand the role of miR-122 in liver function and its interaction with HCV.

Medicine: Investigated as a potential therapeutic agent for the treatment of HCV infection. .

Mechanism of Action

Miravirsen sodium salt exerts its effects by binding to miR-122, a liver-specific microRNA that is essential for the stability and replication of HCV. By sequestering miR-122 in a highly stable heteroduplex, this compound prevents miR-122 from interacting with the HCV genome, leading to the degradation of viral RNA and inhibition of viral replication . This mechanism of action is unique and provides a high genetic barrier to resistance .

Comparison with Similar Compounds

Miravirsen sodium salt is unique compared to other antisense oligonucleotides due to its specific targeting of miR-122 and its locked nucleic acid-modified phosphorothioate backbone. Similar compounds include:

RG-101: Another miR-122 inhibitor that has been investigated for the treatment of HCV.

SPC3649: A compound with a similar structure and mechanism of action as this compound.

These compounds share the common feature of targeting miR-122 but differ in their chemical modifications and clinical efficacy.

Properties

CAS No. |

1021428-46-5 |

|---|---|

Molecular Formula |

C156H181N49Na14O83P14S14 |

Molecular Weight |

5275 g/mol |

IUPAC Name |

tetradecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(1S,3R,4R,7S)-7-[[(1S,3R,4R,7S)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(1S,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(1S,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(1S,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-3-(2-amino-6-oxo-1H-purin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(1S,3R,4R,7S)-1-[[[(2R,3S,5R)-2-[[[(1R,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-3-(6-aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C156H195N49O83P14S14.14Na/c1-60-21-196(140(215)180-112(60)159)129-96-104(207)150(268-129,39-238-96)46-253-301(236,315)287-109-101-133(200-25-64(5)116(163)184-144(200)219)271-153(109,42-243-101)49-256-297(232,311)279-73-18-89(195-28-67(8)126(210)189-147(195)222)264-80(73)35-251-293(228,307)283-106-98-131(198-23-62(3)114(161)182-142(198)217)269-151(106,40-240-98)48-255-300(235,314)281-75-20-91(203-57-175-93-118(165)169-54-172-121(93)203)266-82(75)36-252-294(229,308)284-107-99-132(199-24-63(4)115(162)183-143(199)218)270-152(107,41-241-99)47-254-299(234,313)280-74-19-90(202-56-174-92-117(164)168-53-171-120(92)202)265-81(74)31-247-289(224,303)275-69-14-85(191-12-10-83(157)178-138(191)213)260-76(69)32-249-292(227,306)285-108-100-134(201-29-68(9)127(211)190-148(201)223)272-154(108,43-242-100)52-259-302(237,316)288-111-103-136(205-59-177-95-123(205)185-137(167)186-128(95)212)274-156(111,45-245-103)51-258-298(233,312)278-72-17-88(194-27-66(7)125(209)188-146(194)221)262-78(72)30-246-290(225,304)276-71-16-87(193-26-65(6)124(208)187-145(193)220)263-79(71)34-250-295(230,309)286-110-102-135(204-58-176-94-119(166)170-55-173-122(94)204)273-155(110,44-244-102)50-257-296(231,310)277-70-15-86(192-13-11-84(158)179-139(192)214)261-77(70)33-248-291(226,305)282-105-97-130(267-149(105,37-206)38-239-97)197-22-61(2)113(160)181-141(197)216;;;;;;;;;;;;;;/h10-13,21-29,53-59,69-82,85-91,96-111,129-136,206-207H,14-20,30-52H2,1-9H3,(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H,233,312)(H,234,313)(H,235,314)(H,236,315)(H,237,316)(H2,157,178,213)(H2,158,179,214)(H2,159,180,215)(H2,160,181,216)(H2,161,182,217)(H2,162,183,218)(H2,163,184,219)(H2,164,168,171)(H2,165,169,172)(H2,166,170,173)(H,187,208,220)(H,188,209,221)(H,189,210,222)(H,190,211,223)(H3,167,185,186,212);;;;;;;;;;;;;;/q;14*+1/p-14/t69-,70-,71-,72-,73-,74-,75-,76+,77+,78+,79+,80+,81+,82+,85+,86+,87+,88+,89+,90+,91+,96+,97+,98+,99+,100+,101+,102+,103+,104-,105-,106-,107-,108-,109-,110-,111-,129+,130+,131+,132+,133+,134+,135+,136+,149+,150-,151-,152-,153-,154-,155-,156-,289?,290?,291?,292?,293?,294?,295?,296?,297?,298?,299?,300?,301?,302?;;;;;;;;;;;;;;/m0............../s1 |

InChI Key |

CXWPTNOTDDVZHE-RNFDLKLBSA-A |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3[C@@H]4[C@@H](O[C@@]3(CO4)COP(=S)([O-])O[C@H]5C[C@@H](O[C@@H]5COP(=S)([O-])O[C@H]6[C@@H]7[C@@H](O[C@@]6(CO7)CO)N8C=C(C(=NC8=O)N)C)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@]12CO[C@H]([C@@H]1OP(=S)([O-])OC[C@@]13CO[C@H]([C@@H]1OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC4=C(N=CN=C41)N)OP(=S)([O-])OC[C@@]14CO[C@H]([C@@H]1OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC5=C(N=CN=C51)N)OP(=S)([O-])OC[C@@]15CO[C@H]([C@@H]1OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@]16CO[C@H]([C@@H]1OP(=S)([O-])OC[C@@]17CO[C@H]([C@@H]1O)[C@@H](O7)N1C=C(C(=NC1=O)N)C)[C@@H](O6)N1C=C(C(=NC1=O)N)C)[C@@H](O5)N1C=C(C(=NC1=O)N)C)[C@@H](O4)N1C=C(C(=NC1=O)N)C)[C@@H](O3)N1C=C(C(=O)NC1=O)C)[C@@H](O2)N1C=NC2=C1N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3C4C(OC3(CO4)COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6C7C(OC6(CO7)CO)N8C=C(C(=NC8=O)N)C)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC12COC(C1OP(=S)([O-])OCC13COC(C1OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)([O-])OCC14COC(C1OP(=S)([O-])OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)([O-])OCC15COC(C1OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC16COC(C1OP(=S)([O-])OCC17COC(C1O)C(O7)N1C=C(C(=NC1=O)N)C)C(O6)N1C=C(C(=NC1=O)N)C)C(O5)N1C=C(C(=NC1=O)N)C)C(O4)N1C=C(C(=NC1=O)N)C)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)

![sodium;[3-[[(3R,4R)-6-[(7-chloroquinolin-2-yl)methoxy]-4-hydroxy-3,4-dihydro-2H-chromen-3-yl]methyl]-4-methoxyphenyl]-(trifluoromethylsulfonyl)azanide](/img/structure/B12773572.png)